molecular formula C13H17N3O2 B156094 1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl- CAS No. 126145-46-8

1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl-

Cat. No. B156094
M. Wt: 247.29 g/mol
InChI Key: JVPPCCMQAQXAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as PHA-767491 and belongs to a class of compounds known as cyclin-dependent kinase inhibitors. In

Mechanism Of Action

The mechanism of action of PHA-767491 involves the inhibition of cyclin-dependent kinases, specifically CDK2 and CDK9. These kinases are involved in regulating the cell cycle and transcription, respectively. By inhibiting these kinases, PHA-767491 can block cell division and induce apoptosis in cancer cells. Moreover, it can reduce inflammation and oxidative stress by inhibiting the activity of transcription factors involved in the inflammatory response.

Biochemical And Physiological Effects

The biochemical and physiological effects of PHA-767491 have been extensively studied in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in the brain, and improve cognitive function in animal models of neurodegenerative disorders. Moreover, it has been shown to have a favorable safety profile and minimal toxicity in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using PHA-767491 in lab experiments include its potent inhibitory activity against CDK2 and CDK9, its favorable safety profile, and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, which can make it challenging to administer in vivo, and its potential off-target effects on other kinases.

Future Directions

There are several future directions for the research on PHA-767491. One potential direction is to investigate its therapeutic potential in combination with other drugs or therapies in cancer treatment. Another direction is to explore its potential applications in other diseases, such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to optimize its formulation and delivery methods to improve its solubility and bioavailability. Finally, more research is needed to elucidate its mechanism of action and identify potential off-target effects.
In conclusion, PHA-767491 is a promising compound with potential therapeutic applications in cancer and neurodegenerative disorders. Its potent inhibitory activity against CDK2 and CDK9, favorable safety profile, and minimal toxicity make it an attractive candidate for further research. However, more studies are needed to optimize its formulation and delivery methods, elucidate its mechanism of action, and identify potential off-target effects.

Synthesis Methods

The synthesis of PHA-767491 involves a multi-step process, which starts with the reaction of 4-phenyl-2-butanone with ethyl cyanoacetate to form 4-phenyl-3-buten-2-one. This intermediate is then reacted with pyrrolidine and hydroxylamine to form the final product, PHA-767491. The synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

PHA-767491 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell division and proliferation. By inhibiting these kinases, PHA-767491 can arrest cell growth and induce cell death in cancer cells. Moreover, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

properties

CAS RN

126145-46-8

Product Name

1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl-

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N'-hydroxy-2-(2-oxo-4-phenylpyrrolidin-1-yl)propanimidamide

InChI

InChI=1S/C13H17N3O2/c1-9(13(14)15-18)16-8-11(7-12(16)17)10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H2,14,15)

InChI Key

JVPPCCMQAQXAPV-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)N1CC(CC1=O)C2=CC=CC=C2

SMILES

CC(C(=NO)N)N1CC(CC1=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=NO)N)N1CC(CC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.